Product packaging for 3-Bromo-4-methylbenzoic acid(Cat. No.:CAS No. 7697-26-9)

3-Bromo-4-methylbenzoic acid

Cat. No.: B1266418
CAS No.: 7697-26-9
M. Wt: 215.04 g/mol
InChI Key: ZFJOMUKPDWNRFI-UHFFFAOYSA-N
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Description

Significance of Halogenated Aromatic Carboxylic Acids in Chemical Research

Among the various substituted benzoic acids, halogenated aromatic carboxylic acids hold a special place in chemical research. The presence of a halogen atom (fluorine, chlorine, bromine, or iodine) on the aromatic ring introduces unique reactivity and properties. mt.comprinceton.edu Halogenation can alter the electronic environment of the molecule, influencing its acidity and reactivity in subsequent chemical transformations. chemistry.coach Furthermore, the halogen atom can serve as a handle for introducing other functional groups through reactions like cross-coupling, making these compounds valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. princeton.edusmolecule.com

Overview of 3-Bromo-4-methylbenzoic Acid in Contemporary Research

This compound is a specific halogenated aromatic carboxylic acid that has garnered attention in contemporary research. smolecule.com With a bromine atom at the 3-position and a methyl group at the 4-position of the benzoic acid scaffold, this compound possesses a unique combination of electronic and steric properties. nih.gov Its chemical formula is C₈H₇BrO₂, and it is a solid at room temperature. nih.govbiosynth.com The presence of the bromine atom, a good leaving group, and the carboxylic acid and methyl functionalities make it a versatile reagent in organic synthesis. smolecule.com Researchers have utilized this compound as a key starting material and intermediate in the development of a range of molecules with potential applications in medicinal chemistry and materials science. smolecule.comsigmaaldrich.com

Chemical Properties and Synthesis of this compound

The distinct arrangement of a bromine atom, a methyl group, and a carboxylic acid on a benzene (B151609) ring imparts specific chemical characteristics to this compound.

Molecular Structure and Key Identifiers

The structure of this compound is defined by a benzoic acid core with a bromine atom positioned meta to the carboxylic acid group and a methyl group positioned para to the carboxylic acid. This arrangement leads to the systematic IUPAC name this compound. nih.gov

IdentifierValue
CAS Number 7697-26-9 nih.gov
Molecular Formula C₈H₇BrO₂ nih.gov
Molecular Weight 215.04 g/mol nih.gov
SMILES CC1=C(C=C(C=C1)C(=O)O)Br nih.gov
InChIKey ZFJOMUKPDWNRFI-UHFFFAOYSA-N nih.gov

Physicochemical Properties

This compound is typically a white to off-white crystalline solid. guidechem.com It is sparingly soluble in water but shows good solubility in organic solvents like methanol (B129727). guidechem.comchemicalbook.com The melting point of the compound is reported to be in the range of 204-211 °C. biosynth.comfishersci.at

PropertyValue
Physical State Solid guidechem.com
Appearance White to light yellow powder or crystal tcichemicals.com
Melting Point 204-211 °C biosynth.comfishersci.at
Solubility Sparingly soluble in water, soluble in methanol guidechem.comchemicalbook.com

Synthesis of this compound

The primary method for synthesizing this compound involves the electrophilic bromination of 4-methylbenzoic acid. smolecule.com This reaction is typically carried out using molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). smolecule.com The directing effects of the methyl group (ortho, para-directing) and the carboxylic acid group (meta-directing) on the aromatic ring favor the substitution of the bromine atom at the 3-position. smolecule.com

Another synthetic approach involves the oxidation of 3-bromo-4-methyltoluene. This method provides an alternative route to the desired product.

Reactivity and Chemical Behavior

The reactivity of this compound is dictated by its three functional groups: the carboxylic acid, the bromine atom, and the methyl group.

Reactions Involving the Carboxylic Acid Group

The carboxylic acid group of this compound can undergo typical reactions of this functional group. One of the most common is esterification, where it reacts with an alcohol in the presence of an acid catalyst to form the corresponding ester. smolecule.com For example, reaction with methanol yields methyl 3-bromo-4-methylbenzoate. The carboxylic acid can also be converted to an acyl chloride using reagents like thionyl chloride or oxalyl chloride, which is a more reactive intermediate for the synthesis of amides and other derivatives.

Reactions Involving the Bromine Atom

The bromine atom on the aromatic ring is a key site for further functionalization. It can be replaced through nucleophilic aromatic substitution reactions, although this typically requires harsh conditions. smolecule.com More commonly, the bromine atom serves as a handle for cross-coupling reactions, such as the Suzuki and Heck reactions. These palladium-catalyzed reactions allow for the formation of new carbon-carbon bonds, enabling the synthesis of more complex molecular architectures.

Influence of Substituents on Acidity and Reactivity

The presence of the ortho-substituent (bromine) to the methyl group can also lead to the "ortho effect," where steric hindrance between the substituent and the carboxylic acid group forces the carboxyl group out of the plane of the benzene ring. wikipedia.orgkhanacademy.org This can disrupt resonance and further influence the acidity. wikipedia.org

Applications in Scientific Research

This compound serves as a valuable building block in various areas of chemical research, particularly in the synthesis of novel compounds for medicinal and materials science applications.

Role as an Intermediate in Organic Synthesis

The primary application of this compound is as an intermediate in multi-step organic syntheses. Its bifunctional nature, with both a reactive carboxylic acid and a modifiable bromine atom, allows for sequential and selective chemical transformations. smolecule.com This makes it a versatile starting material for constructing complex molecular frameworks.

Use in the Synthesis of Biologically Active Molecules

Researchers have utilized this compound in the development of molecules with potential biological activity. smolecule.com For instance, it has been used in the synthesis of analogs of potent, non-peptide antagonists of the GPIIb/IIIa receptor, which is involved in blood clotting. smolecule.comsigmaaldrich.com It has also been employed in the creation of biphenyl (B1667301) amides and O-spiro C-aryl glucosides, classes of compounds that are of interest in medicinal chemistry. smolecule.comsigmaaldrich.com The derivatives of this compound have shown potential in pharmacological studies, including those related to cancer and inflammation, although further investigation is needed. smolecule.com

Applications in Materials Science

In the field of materials science, this compound and its derivatives can be used in the synthesis of new polymers and other advanced materials. smolecule.com The ability to incorporate this halogenated aromatic structure into polymer chains can be used to modify the properties of the resulting material, such as its thermal stability, flame retardancy, and optical properties. smolecule.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7BrO2 B1266418 3-Bromo-4-methylbenzoic acid CAS No. 7697-26-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-4-methylbenzoic acid
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InChI

InChI=1S/C8H7BrO2/c1-5-2-3-6(8(10)11)4-7(5)9/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFJOMUKPDWNRFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60227751
Record name 3-Bromo-4-methylbenzoic acid
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Molecular Weight

215.04 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

7697-26-9
Record name 3-Bromo-4-methylbenzoic acid
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Record name 3-Bromo-p-toluic acid
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Record name 7697-26-9
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Record name 3-Bromo-4-methylbenzoic acid
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Record name 3-bromo-4-methylbenzoic acid
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Synthetic Methodologies for 3 Bromo 4 Methylbenzoic Acid and Its Precursors

Direct Bromination Approaches

Direct bromination involves the substitution of a hydrogen atom on the aromatic ring with a bromine atom. This is typically achieved through electrophilic aromatic substitution, where the choice of catalyst and reaction conditions is paramount to achieving the desired product with high selectivity and yield.

The most direct route to 3-bromo-4-methylbenzoic acid is the electrophilic bromination of 4-methylbenzoic acid. smolecule.com This reaction is a classic example of electrophilic aromatic substitution, where an electrophile attacks the electron-rich benzene (B151609) ring. uoanbar.edu.iqmsu.edu However, the presence of two different substituents on the ring—an activating methyl group and a deactivating carboxyl group—complicates the reaction's outcome. smolecule.com

To facilitate the bromination of the aromatic ring, which is deactivated by the carboxyl group, a Lewis acid catalyst is necessary to generate a sufficiently strong electrophile. minia.edu.eg Molecular bromine (Br₂) itself is not electrophilic enough to react with the deactivated ring. uoanbar.edu.iq The most common catalytic system involves reacting molecular bromine with a Lewis acid, such as iron(III) bromide (FeBr₃). smolecule.comuoanbar.edu.iq

The catalyst functions by accepting a pair of electrons from a bromine molecule, creating a more polarized Br-Br bond and a more potent electrophilic species (a bromonium ion or a complex that behaves as such). smolecule.comuoanbar.edu.iq The reaction is typically conducted in a suitable solvent under controlled temperatures. smolecule.com

Table 1: Typical Catalytic System for Bromination of 4-Methylbenzoic Acid

Component Function Reference
4-Methylbenzoic Acid Starting Material smolecule.com
Molecular Bromine (Br₂) Brominating Agent smolecule.com
Iron(III) Bromide (FeBr₃) Lewis Acid Catalyst smolecule.comuoanbar.edu.iq

A significant challenge in this synthesis is controlling the position of bromination, a concept known as regioselectivity. The aromatic ring of 4-methylbenzoic acid has two different substituents that direct incoming electrophiles to different positions. smolecule.com

The methyl group (-CH₃) is an activating group and an ortho, para-director.

The carboxyl group (-COOH) is a deactivating group and a meta-director. smolecule.com

In the case of 4-methylbenzoic acid, the positions ortho to the methyl group are positions 3 and 5. The positions meta to the carboxyl group are also positions 3 and 5. Therefore, the directing effects of both groups reinforce each other, favoring electrophilic substitution at the 3-position (and the equivalent 5-position). smolecule.com Research has shown that the bromination of 4-methylbenzoic acid with molecular bromine in the presence of an iron tribromide catalyst predominantly yields this compound. smolecule.com

The efficiency of the bromination reaction is influenced by several key parameters. The formation of the sigma complex, where the electrophile bonds to the ring, is an energetically unfavorable and rate-determining step. uoanbar.edu.iq The catalyst concentration, temperature, and reaction time must be carefully controlled to ensure the formation of the desired monobrominated product while minimizing side reactions. For instance, strong heating during the bromination of some aromatic compounds can lead to different isomer distributions. msu.edu The use of an appropriate solvent is also crucial, as classical nuclear bromination can be inefficient for compounds that are poorly soluble in water, a common issue with aromatic acids. jalsnet.com

An alternative strategy involves the bromination of the methyl group, known as side-chain or benzylic bromination. This reaction proceeds via a different mechanism—free radical substitution—and typically requires a radical initiator and light or heat. thieme-connect.degoogle.com This approach is used to synthesize precursors like 4-(bromomethyl)benzoic acid or to further functionalize the target molecule itself. chemicalbook.com

Radical bromination selectively targets the benzylic position (the carbon atom of the methyl group attached to the aromatic ring) because the resulting benzylic radical intermediate is stabilized by resonance with the benzene ring. vaia.comchegg.com N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, as it provides a low, constant concentration of bromine, which favors radical substitution over electrophilic addition to the ring. vaia.com The reaction is initiated by a radical initiator, such as dibenzoyl peroxide (BPO) or AIBN, and often carried out under reflux in a non-polar solvent like carbon tetrachloride (CCl₄) or chloroform (B151607). chemicalbook.comreddit.com

It is known that electron-withdrawing substituents on the aromatic ring, such as the carboxyl group, can hinder side-chain bromination, potentially leading to lower yields. google.comgoogle.com

Example 1: Synthesis of 4-(bromomethyl)benzoic acid (Precursor) A common procedure involves refluxing 4-methylbenzoic acid with NBS and a catalytic amount of dibenzoyl peroxide in a solvent like chloroform for several hours. This yields 4-(bromomethyl)benzoic acid, a useful synthetic intermediate. chegg.com

Table 2: Reaction Conditions for Radical Bromination of 4-Methylbenzoic Acid

Parameter Condition/Reagent Purpose Reference
Starting Material 4-Methylbenzoic Acid Substrate
Brominating Agent N-Bromosuccinimide (NBS) Provides Br• radicals
Initiator Dibenzoyl Peroxide (BPO) Initiates the radical chain reaction
Solvent Chloroform (CHCl₃) or Carbon Tetrachloride (CCl₄) Reaction Medium

Example 2: Synthesis of 3-bromo-4-(bromomethyl)benzoic acid The target compound, this compound, can itself undergo side-chain bromination. A documented synthesis involves heating this compound with NBS and benzoyl peroxide in carbon tetrachloride under reflux for 5 hours. chemicalbook.com This reaction introduces a second bromine atom onto the methyl group, forming 3-bromo-4-(bromomethyl)benzoic acid. chemicalbook.com

Table 3: Reaction Conditions for Radical Bromination of this compound

Parameter Condition/Reagent Purpose Reference
Starting Material This compound Substrate chemicalbook.com
Brominating Agent N-Bromosuccinimide (NBS) Provides Br• radicals chemicalbook.com
Initiator Benzoyl Peroxide (BPO) Initiates the radical chain reaction chemicalbook.com
Solvent Carbon Tetrachloride (CCl₄) Reaction Medium chemicalbook.com

Side-Chain Bromination Strategies

Reagents and Initiators in Bromomethylation (e.g., N-Bromosuccinimide, Benzoyl Peroxide)

The synthesis of 4-(bromomethyl)benzoic acid, a key precursor and isomer of this compound, is commonly achieved through the free-radical bromination of the methyl group of p-toluic acid (4-methylbenzoic acid). acs.orgacs.org This reaction, known as benzylic bromination, selectively targets the C-H bonds adjacent to the aromatic ring. masterorganicchemistry.com The process relies on specific reagents to generate bromine radicals and initiate the chain reaction.

N-Bromosuccinimide (NBS) is the preferred brominating agent for this transformation. Unlike using molecular bromine (Br₂), which can lead to unwanted side reactions like electrophilic aromatic substitution, NBS provides a constant, low concentration of bromine radicals, enhancing selectivity for the benzylic position. masterorganicchemistry.comsmolecule.com

The initiation of the radical chain reaction requires a radical initiator, a compound that decomposes under heat or light to form free radicals. google.com Benzoyl peroxide is a commonly used chemical initiator for this purpose. google.com When heated, benzoyl peroxide undergoes homolytic cleavage to generate phenyl radicals, which then facilitate the formation of the bromine radicals necessary for the chain reaction to proceed. smolecule.com Alternative initiation can be achieved using UV or visible light, which provides the energy to cleave the Br-Br bond and start the radical cascade. google.comed.gov

Table 1: Reagents and Initiators in the Bromomethylation of p-Toluic Acid

Compound Role Function
p-Toluic Acid Starting Material The substrate providing the benzylic methyl group for bromination.
N-Bromosuccinimide (NBS) Brominating Agent Provides a controlled, low-level source of bromine for the radical reaction. masterorganicchemistry.com
Benzoyl Peroxide Radical Initiator Decomposes upon heating to generate free radicals, which initiate the bromination chain reaction. google.com
Control of Selectivity for Monobromination

Achieving high selectivity for monobromination at the benzylic position, thereby avoiding the formation of dibrominated byproducts, is critical for an efficient synthesis. Several factors influence the outcome of the reaction.

The choice of N-Bromosuccinimide (NBS) as the brominating agent is the primary factor in ensuring selectivity. sdu.edu.cn NBS maintains a very low concentration of molecular bromine (Br₂) in the reaction mixture, which is crucial. High concentrations of Br₂ would favor competitive electrophilic addition to the aromatic ring rather than free-radical substitution at the benzylic position. masterorganicchemistry.com

Controlling the stoichiometry of the reactants is also essential. Using a slight excess of NBS (e.g., 1.1–1.3 equivalents) can help drive the reaction to completion without significantly increasing the rate of undesirable secondary reactions.

Recent advances have shown that iron-catalyzed methods can achieve high site selectivity. For instance, using iron(II) bromide as a catalyst allows for benzylic C-H bromination with excellent functional group tolerance and high yields of the monobrominated product, often without forming dibenzylic byproducts. sdu.edu.cnacs.org Photo-initiation using visible light instead of chemical initiators like AIBN or benzoyl peroxide has also been shown to improve yields and selectivity by providing a milder and more controlled initiation process. gla.ac.ukgla.ac.uk

Table 2: Factors Influencing Monobromination Selectivity

Factor Condition for High Selectivity Rationale
Brominating Agent Use of N-Bromosuccinimide (NBS) Maintains a low, steady concentration of bromine, favoring radical substitution over electrophilic addition. masterorganicchemistry.com
Initiation Method Photo-initiation (visible light) or controlled use of radical initiators (e.g., Benzoyl Peroxide) Provides a controlled start to the radical chain reaction, minimizing side reactions. ed.govgla.ac.uk
Catalysis Use of iron catalysts (e.g., FeBr₂) Can promote high chemo- and site-selectivity for benzylic bromination. sdu.edu.cnacs.org

| Solvent | Use of non-polar, aprotic solvents like CCl₄ or CH₂Cl₂ | Solubilizes reactants without interfering with the radical mechanism. researchgate.netgla.ac.uk |

Alternative Synthetic Routes

Beyond the direct modification of p-toluic acid, this compound can be synthesized through various other pathways, including transformations from different aromatic precursors.

Multistep Transformations from Related Aromatic Compounds

One alternative route involves the direct electrophilic aromatic substitution of 4-methylbenzoic acid (p-toluic acid). smolecule.com In this method, the directing effects of the existing substituents guide the incoming bromine atom. The methyl group is an ortho-, para-director, while the carboxyl group is a meta-director. Both groups direct the electrophilic substitution to the 3-position (ortho to the methyl group and meta to the carboxyl group), making this a regioselective synthesis. smolecule.com The reaction is typically carried out using molecular bromine in the presence of a Lewis acid catalyst like iron tribromide (FeBr₃). smolecule.com

Another multistep approach could begin with a different starting material, such as 3'-bromo-4'-methyl-2-benzoyl benzoic acid. This more complex precursor can be synthesized and then cleaved to yield the desired product, although this method is less direct. google.com A process for brominating p-toluyl benzoic acid has been described where an alkali metal salt of the acid is treated with a bromine-liberating compound in a dilute acid solution to produce 3'-bromo-4'-methyl-2-benzoyl benzoic acid in high purity. google.com

Functional Group Interconversions Leading to the Carboxyl Group

The carboxylic acid functional group can be introduced onto the aromatic ring through various functional group interconversion reactions. solubilityofthings.comslideshare.net These methods typically involve creating a different functional group at the desired position and then converting it to a carboxyl group in a final step.

One common strategy is the oxidation of a primary alcohol or an aldehyde. solubilityofthings.comfiveable.me For example, one could synthesize 3-bromo-4-methylbenzyl alcohol as an intermediate. This alcohol can then be oxidized to this compound using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid). solubilityofthings.comfiveable.me

Another powerful method is the hydrolysis of a nitrile. A synthetic route could start with 3-bromo-4-methylaniline. The amino group can be converted into a nitrile group (-C≡N) via the Sandmeyer reaction. The resulting 3-bromo-4-methylbenzonitrile (B1282943) can then be hydrolyzed under acidic or basic conditions to yield this compound.

Finally, the Grignard reaction provides a pathway to form the carboxyl group. mnstate.edu This would involve preparing a Grignard reagent from an aryl halide, such as 1,3-dibromo-2-methylbenzene. This Grignard reagent can then react with carbon dioxide (CO₂) in an ether solvent, followed by an acidic workup, to produce the target carboxylic acid. mnstate.edu

Table 3: Summary of Functional Group Interconversions to Form a Carboxyl Group

Starting Functional Group Intermediate Reagents for Conversion Final Product
Benzyl Alcohol (-CH₂OH) N/A KMnO₄ or Jones Reagent Carboxylic Acid (-COOH) solubilityofthings.com
Amine (-NH₂) Nitrile (-C≡N) 1. NaNO₂, HCl; 2. CuCN Carboxylic Acid (-COOH)
Aryl Halide (-Br) Grignard Reagent (-MgBr) 1. Mg, ether; 2. CO₂; 3. H₃O⁺ Carboxylic Acid (-COOH) mnstate.edu

Table 4: Compound Names Mentioned in Article

Compound Name
1,3-dibromo-2-methylbenzene
3-bromo-4-methylaniline
3-bromo-4-methylbenzonitrile
This compound
3-bromo-4-methylbenzyl alcohol
3'-bromo-4'-methyl-2-benzoyl benzoic acid
4-(bromomethyl)benzoic acid
4-methylbenzoic acid
Benzoyl peroxide
Bromine
Carbon dioxide
Carbon tetrachloride
Chlorobenzene
Iron tribromide
Iron(II) bromide
Jones reagent
N-Bromosuccinimide (NBS)
p-toluic acid
p-toluyl benzoic acid

Chemical Reactivity and Mechanistic Investigations of 3 Bromo 4 Methylbenzoic Acid

Electrophilic and Nucleophilic Aromatic Substitution Pathways

The reactivity of 3-bromo-4-methylbenzoic acid in aromatic substitution reactions is governed by the interplay of the directing effects of its substituents: the bromine atom, the methyl group, and the carboxyl group. The carboxyl group is a deactivating, meta-directing group, while the methyl group is an activating, ortho- and para-directing group. The bromine atom is deactivating but ortho- and para-directing.

In electrophilic aromatic substitution, the positions of attack are influenced by the additive effects of these groups. libretexts.orgopenstax.org For instance, in the bromination of 4-methylbenzoic acid, the carboxyl group directs the incoming electrophile to the meta position, and the methyl group directs it to the ortho and para positions. smolecule.com The reinforcing effect of these two groups favors substitution at the 3-position, leading to the formation of this compound. libretexts.orgopenstax.orgsmolecule.com

Reactivity at the Bromine Substituent

The bromine atom on the aromatic ring of this compound can be displaced through nucleophilic aromatic substitution reactions. smolecule.com This type of reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the intermediate Meisenheimer complex. The bromine atom's position relative to the electron-withdrawing carboxyl group makes it susceptible to replacement by various nucleophiles, such as amines and alcohols, which leads to the formation of a diverse range of derivatives. smolecule.com

Reactions Involving the Carboxyl Group

The carboxyl group of this compound undergoes typical reactions of carboxylic acids. These include:

Esterification: In the presence of an acid catalyst, it reacts with alcohols to form esters. smolecule.com For example, the reaction with methanol (B129727) yields methyl 3-bromo-4-methylbenzoate.

Amide Formation: It can be converted to amides. This is a key step in the synthesis of biphenyl (B1667301) amides. chemicalbook.comfishersci.atsigmaaldrich.com

Reduction: The carboxyl group is resistant to reduction but can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride. edubirdie.com

Decarboxylation: Under specific conditions, the carboxyl group can be removed to yield 3-bromo-4-methylbenzene. smolecule.com

Table 1: Reactivity of the Carboxyl Group in this compound

Reaction Type Reagents Product
Esterification Alcohol, Acid Catalyst Ester
Amide Formation Amine, Coupling Agent Amide
Reduction Lithium Aluminum Hydride Primary Alcohol
Decarboxylation Heat/Catalyst 3-Bromo-4-methylbenzene

Oxidative and Reductive Transformations

Oxidation of the Methyl Group and Related Side Chains

The methyl group of this compound can be oxidized to a carboxylic acid group. This transformation can be achieved using strong oxidizing agents such as potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3). This reaction is a common strategy in organic synthesis to introduce a second carboxylic acid group onto the benzene (B151609) ring, leading to the formation of substituted phthalic acids. google.com For instance, the oxidation of the methyl group in the related compound ethyl 4-bromo-3-methylbenzoate yields 4-bromo-3-methylbenzoic acid.

Reduction of Carboxylic Acid and Ester Functionalities

The carboxyl group of this compound and its corresponding esters can be reduced to alcohols. While the carboxylic acid itself is generally resistant to catalytic hydrogenation, it can be effectively reduced by powerful reducing agents like lithium aluminum hydride (LiAlH4) to afford the corresponding primary alcohol. edubirdie.com Similarly, the ester functionality, for example in ethyl 4-bromo-3-methylbenzoate, can be reduced to an alcohol using reagents such as lithium aluminum hydride or sodium borohydride.

Table 2: Oxidative and Reductive Transformations

Transformation Starting Functional Group Reagents Product Functional Group
Oxidation Methyl Group KMnO4, CrO3 Carboxylic Acid
Reduction Carboxylic Acid LiAlH4 Primary Alcohol
Reduction Ester LiAlH4, NaBH4 Alcohol

Role as a Catalytic Agent and in Catalytic Systems

This compound is also utilized as a catalytic agent and as a component in catalytic systems. chemicalbook.comfishersci.atchemicalbook.com It has found application as a petrochemical additive. chemicalbook.comfishersci.atfishersci.ca While specific details of its catalytic mechanisms are not extensively detailed in the provided search results, its use in the synthesis of various organic compounds, such as biphenyl amides and O-spiro C-aryl glucosides, points to its role as a precursor or intermediate in catalyzed reactions. chemicalbook.comfishersci.atsigmaaldrich.com For example, it is used in the synthesis of a 2-benzazepine-4-acetic acid derivative, which acts as an analog of a potent, nonpeptide GPIIb/IIIa antagonist. chemicalbook.comfishersci.atsigmaaldrich.com

Synthesis and Exploration of 3 Bromo 4 Methylbenzoic Acid Derivatives and Analogs

Esterification and Amidation Reactions

The carboxylic acid moiety of 3-bromo-4-methylbenzoic acid is a prime site for derivatization, readily undergoing esterification and amidation reactions to yield a variety of functional compounds. These transformations are fundamental in modifying the polarity, solubility, and reactivity of the parent molecule, opening avenues for its application in various fields of chemical synthesis.

The synthesis of esters from this compound is a common and straightforward transformation. Methyl 3-bromo-4-methylbenzoate, for instance, can be prepared by reacting the parent acid with methanol (B129727). chemicalbook.com A typical laboratory procedure involves treating a solution of this compound in dichloromethane (B109758) with oxalyl chloride and a catalytic amount of N,N-dimethylformamide (DMF) to form the acyl chloride in situ. This intermediate is then reacted with methanol to yield the desired methyl ester. Another approach involves heating the carboxylic acid in methanol with a catalytic amount of concentrated sulfuric acid.

Similarly, ethyl 3-bromo-4-methylbenzoate can be synthesized through analogous esterification procedures, such as Fischer esterification, using ethanol (B145695) as the alcohol reactant in the presence of an acid catalyst. riekemetals.com These esters are often used as intermediates in further synthetic endeavors due to the protecting nature of the ester group and its potential for subsequent chemical modifications. chembk.com

Table 1: Properties of Methyl and Ethyl Esters of this compound

Compound Name Molecular Formula Molecular Weight ( g/mol ) CAS Number
Methyl 3-bromo-4-methylbenzoate C₉H₉BrO₂ 229.07 104901-43-1 scbt.com

Formation of Biphenyl (B1667301) Amides

This compound is a documented starting material for the synthesis of biphenyl amides. sigmaaldrich.comchemicalbook.comsmolecule.comindiamart.comsigmaaldrich.comcymitquimica.combiocompare.com This class of compounds is of significant interest in medicinal chemistry and materials science. smolecule.com The synthesis typically involves the coupling of this compound with an appropriate aminobiphenyl derivative. The reaction proceeds via the activation of the carboxylic acid group, often by converting it to an acyl chloride or using standard peptide coupling reagents, followed by nucleophilic attack from the amino group of the biphenyl moiety to form the stable amide bond. The resulting N-biphenyl-3-bromo-4-methylbenzamides can be further modified, for example, through cross-coupling reactions at the bromine position.

Halogenated and Alkylated Analogs

Modification of the substituents on the benzene (B151609) ring of this compound, including the position and nature of the halogen and the structure of the alkyl side chain, leads to a diverse range of analogs with distinct chemical properties and reactivities.

The relative positions of the bromo, methyl, and carboxyl groups on the benzene ring significantly influence the chemical behavior of the molecule. smolecule.com Positional isomers of this compound, such as 2-bromo-4-methylbenzoic acid and 4-bromo-3-methylbenzoic acid, exhibit different reactivities.

For example, 2-bromo-4-methylbenzoic acid has been used in the synthesis of various compounds, including 2-bromo-4-methylbenzophenone and dibenzo-α-pyrone derivatives. sigmaaldrich.com Its synthesis can be followed by further reactions, such as the bromination of the methyl group using N-bromosuccinimide (NBS) to yield 2-bromo-4-(bromomethyl)benzoic acid methyl ester.

In contrast, 4-bromo-3-methylbenzoic acid, another isomer, undergoes reactions like Suzuki coupling when its methyl ester derivative is treated with a boronic acid. sigmaaldrich.com The electronic effects and steric hindrance conferred by the specific substitution pattern on each isomer dictate the regioselectivity and rate of subsequent reactions, such as electrophilic aromatic substitution or nucleophilic attack. smolecule.com

Table 2: Comparison of Positional Isomers

Compound Name Molecular Formula Molecular Weight ( g/mol ) CAS Number Melting Point (°C)
This compound C₈H₇BrO₂ 215.04 7697-26-9 sigmaaldrich.com 200-204 sigmaaldrich.com
2-Bromo-4-methylbenzoic acid C₈H₇BrO₂ 215.04 7697-27-0 sigmaaldrich.com 143-147 sigmaaldrich.com

Introduction of Other Halogens (e.g., 3-Bromo-2-fluoro-6-methylbenzoic acid)

The synthesis of analogs containing additional or different halogens introduces further diversity. For instance, fluorinated analogs are of particular interest. While direct synthesis of 3-bromo-2-fluoro-6-methylbenzoic acid is not detailed in the provided sources, related structures highlight the methodologies used. For example, the preparation of 3-bromo-4-fluorobenzyl alcohol involves the reduction of 3-bromo-4-fluorobenzoic acid. google.com This precursor acid can be reduced using hydride complexes or by forming a mixed anhydride (B1165640) with ethyl chloroformate followed by reduction with sodium borohydride. google.com Such synthetic routes demonstrate the feasibility of incorporating fluorine atoms onto the bromo-methylbenzoic acid scaffold, which can significantly alter the electronic properties and biological activity of the resulting molecule.

The benzylic methyl group of this compound is amenable to various chemical modifications, leading to a range of functionalized analogs.

3-Bromo-4-(dibromomethyl)benzoic acid : This compound can be formed through the radical bromination of the methyl group on this compound. chemicalbook.com The reaction, typically carried out using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide, can lead to a mixture of mono- and di-brominated products at the benzylic position. chemicalbook.com The crude mixture containing 3-bromo-4-(bromomethyl)benzoic acid and 3-bromo-4-(dibromomethyl)benzoic acid can often be used directly in subsequent steps. chemicalbook.com

3-Bromo-4-(hydroxymethyl)benzoic acid : Synthesis of this analog can be achieved through multiple routes. smolecule.com One method involves the hydroxymethylation of a bromobenzoic acid derivative. smolecule.com Another approach starts from methyl 3-(acetoxymethyl)-4-bromobenzoate, which upon reaction with lithium hydroxide, yields 3-bromo-4-(hydroxymethyl)benzoic acid in high purity. smolecule.com

3-Bromo-4-(difluoromethyl)benzoic acid : This analog features a difluoromethyl group in place of the methyl group. apolloscientific.co.uksigmaaldrich.com The introduction of the difluoromethyl group significantly impacts the electronic nature of the molecule. Its synthesis represents a key modification to the alkyl side chain, providing a compound with altered lipophilicity and metabolic stability. apolloscientific.co.uksynquestlabs.com

4-Bromo-3-(methoxymethyl)benzoic acid : This positional isomer with a modified side chain can be synthesized by the bromination of 3-(methoxymethyl)benzoic acid using a brominating agent like N-bromosuccinimide (NBS). The methoxymethyl group can also be introduced via nucleophilic substitution, for example, by reacting an ethyl 4-bromo-3-(bromomethyl)benzoate with sodium ethoxide to yield an ethoxymethyl group, suggesting a similar pathway for the methoxy (B1213986) variant. chemicalbook.com

Table 3: Selected Alkyl-Modified Analogs

Compound Name Molecular Formula Molecular Weight ( g/mol ) CAS Number
3-Bromo-4-(bromomethyl)benzoic acid C₈H₆Br₂O₂ 293.94 866721-92-8 achemblock.com
3-Bromo-4-(hydroxymethyl)benzoic acid C₈H₇BrO₃ 231.04 Not specified
3-Bromo-4-(difluoromethyl)benzoic acid C₈H₅BrF₂O₂ 251.03 1131615-04-7 apolloscientific.co.uk

Compound Index

Table 4: List of Mentioned Compounds

Compound Name CAS Number
2-bromo-4-(bromomethyl)benzoic acid methyl ester Not specified
2-Bromo-4-methylbenzophenone Not specified
2-Bromo-4-methylbenzoic acid 7697-27-0 sigmaaldrich.com
3-bromo-2-fluoro-6-methylbenzoic acid Not specified
3-Bromo-4-(bromomethyl)benzoic acid 866721-92-8 chemicalbook.com
3-Bromo-4-(dibromomethyl)benzoic acid Not specified
3-Bromo-4-(difluoromethyl)benzoic acid 1131615-04-7 apolloscientific.co.uk
3-Bromo-4-fluorobenzyl alcohol Not specified
3-Bromo-4-fluorobenzoic acid Not specified
3-Bromo-4-(hydroxymethyl)benzoic acid Not specified
This compound 7697-26-9 sigmaaldrich.com
4-bromo-3-(methoxymethyl)benzoic acid Not specified
4-Bromo-3-methylbenzoic acid 7697-28-1 nih.gov
Ethyl 3-bromo-4-methylbenzoate Not specified
Methyl 3-bromo-4-methylbenzoate 104901-43-1 scbt.com
N,N-dimethylformamide Not specified
N-bromosuccinimide Not specified

Complex Heterocyclic and Polycyclic Derivatives

The structural framework of this compound serves as a valuable starting point for the creation of more complex molecules, including a variety of heterocyclic and polycyclic systems.

Benzazepine Derivatives

This compound is a documented precursor in the synthesis of 2-benzazepine-4-acetic acid derivatives. chemicalbook.comchemicalbook.comscientificlabs.co.uk These derivatives are notable for being developed as analogs of potent, non-peptide antagonists for the GPIIb/IIIa receptor. indiamart.comsigmaaldrich.comfishersci.at The GPIIb/IIIa receptor is a critical component in the process of blood clotting, making its antagonists a subject of interest in medicinal chemistry. smolecule.com The synthesis utilizes this compound as a key building block for constructing the core benzazepine structure. fishersci.atbiocompare.comcymitquimica.com

O-Spiro C-aryl Glucosides

The utility of this compound extends to the synthesis of O-spiro C-aryl glucosides. chemicalbook.comchemicalbook.comscientificlabs.co.uk This class of glycosides is recognized for its potential biological activities, and this compound serves as a key starting material in their chemical construction. sigmaaldrich.comfishersci.atsmolecule.com

3-Acetoxy-2-methylbenzoic Anhydride and Related Structures

As an example of a related anhydride structure, the synthesis of 3-acetoxy-2-methylbenzoic anhydride (AMA) provides insight into the formation of complex derivatives. This novel anhydride is synthesized through the reaction of 3-acetoxy-2-methylbenzoyl chloride with 3-acetoxy-2-methylbenzoic acid. nih.govacs.orgresearchgate.net The process involves using triethylamine (B128534) in a tetrahydrofuran (B95107) (THF) solvent, with the reaction mixture stirred at room temperature for 12 hours. nih.govacs.org The resulting product can be crystallized from ethanol. nih.govacs.org The synthesis has been reported with a yield of 75% and a melting point of 118–120 °C. nih.govacs.org The structure of AMA has been extensively characterized using elemental analysis, IR, 1H NMR, 13C NMR spectroscopy, and single-crystal X-ray crystallography. nih.govacs.orgresearchgate.net

Table 1: Synthesis of 3-Acetoxy-2-methylbenzoic Anhydride

RoleCompoundSolvent/ReagentConditionsYieldMelting Point (°C)
Reactant 13-Acetoxy-2-methylbenzoic acidTHFRoom Temperature, 12h Stirring75%118-120
Reactant 23-Acetoxy-2-methylbenzoyl chlorideTHFRoom Temperature, 12h Stirring75%118-120
BaseTriethylamineRoom Temperature, 12h Stirring75%118-120

Dihydroisoxazole Scaffolds

The 3-bromo-4,5-dihydroisoxazole (B8742708) (DHI) scaffold represents an important class of heterocyclic structures. nih.gov These compounds are noted as weakly electrophilic, targeted-covalent inhibitors of enzymes such as transglutaminase 2 (TG2). nih.govacs.org The synthesis of these scaffolds does not typically start from this compound but is based on a 1,3-dipolar cycloaddition reaction between bromonitrile oxide (BrCNO) and an alkene. unimi.itresearchgate.net This method allows for significant regio- and stereoselectivity. researchgate.net The DHI moiety can act as a "warhead" that is stable but capable of reacting with nucleophilic residues in enzyme active sites, leading to inhibition. researchgate.netnih.gov Research has led to the identification of spirocyclic DHI derivatives that act as potent covalent inhibitors of human glyceraldehyde-3-phosphate dehydrogenase (hGAPDH), an enzyme implicated in cancer cell metabolism. nih.gov

4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives

The synthesis of derivatives of 4-[(4-chlorophenyl)sulfonyl]benzoic acid illustrates a multi-step pathway to generate complex molecules with potential biological activity. mdpi.comresearchgate.net A general synthetic route begins with the conversion of the parent carboxylic acid to its corresponding acid chloride, for example, by using thionyl chloride. mdpi.com This reactive intermediate is then used in an N-acylation reaction with an amino acid, such as valine, in a Schotten-Baumann type reaction to yield an N-acyl-α-amino acid. mdpi.com Subsequent intramolecular cyclodehydration, often using ethyl chloroformate and 4-methylmorpholine, converts the N-acyl-α-amino acid into a 1,3-oxazol-5(4H)-one derivative. mdpi.com These oxazolones can be further modified, for instance, through acylation of aromatic hydrocarbons to form N-acyl-α-amino ketones, which can then undergo Robinson-Gabriel cyclization to yield substituted 1,3-oxazoles. mdpi.com Studies have shown that some of these derivatives exhibit antimicrobial activity, particularly against Gram-positive bacterial strains. mdpi.comresearchgate.netnih.gov

Table 2: Exemplary Multi-Step Synthesis of 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives

StepStarting MaterialReagents and ConditionsProductYield
14-[(4-Chlorophenyl)sulfonyl]benzoic acidSOCl₂, reflux4-[(4-Chlorophenyl)sulfonyl]benzoyl chloride99%
24-[(4-Chlorophenyl)sulfonyl]benzoyl chlorideL-Valine, NaOH, CH₂Cl₂; then HCl2-{4-[(4-Chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid93%
32-{4-[(4-Chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acidEthyl chloroformate, 4-methylmorpholine, CH₂Cl₂2-{4-[(4-Chlorophenyl)sulfonyl]phenyl}-4-isopropyl-1,3-oxazol-5(4H)-one93%
42-{4-[(4-Chlorophenyl)sulfonyl]phenyl}-4-isopropyl-1,3-oxazol-5(4H)-oneBenzene, AlCl₃, room temp, 20hN-(1-phenyl-3-methyl-1-oxobutan-2-yl)-4-[(4-chlorophenyl)sulfonyl]benzamide~88%
5N-(1-aryl-3-methyl-1-oxobutan-2-yl)-4-[(4-chlorophenyl)sulfonyl]benzamidePOCl₃, reflux, 4h5-aryl-2-{4-[(4-chlorophenyl)sulfonyl]phenyl}-4-isopropyl-1,3-oxazole90-91%

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For 3-Bromo-4-methylbenzoic acid, both proton (¹H) and carbon-13 (¹³C) NMR studies provide definitive information about the electronic environment of each unique proton and carbon atom in the structure.

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons, the methyl group protons, and the acidic proton of the carboxyl group. The aromatic region typically displays a complex splitting pattern due to the coupling between adjacent protons on the benzene (B151609) ring. The chemical shift of the methyl protons is influenced by the adjacent aromatic ring, while the carboxylic acid proton usually appears as a broad singlet at a significantly downfield chemical shift, often above 10 ppm, due to its acidic nature and potential for hydrogen bonding.

While a complete, explicitly reported spectrum is not available, analysis of similar structures, such as derivatives of 4-methylbenzamido-benzoic acid, shows the methyl (CH₃) protons resonating around 2.68 ppm. cdc.gov The aromatic protons (H-2, H-5, and H-6) would be expected in the range of 7.0-8.5 ppm, with their exact shifts and multiplicities determined by their position relative to the electron-withdrawing bromine and carboxylic acid groups.

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical environment. For this compound, eight distinct signals are expected, corresponding to the methyl carbon, the six aromatic carbons, and the carboxyl carbon. Databases confirm the availability of ¹³C NMR spectra for this compound. spectrabase.comnih.gov The carboxyl carbon (C=O) is typically the most downfield signal, appearing above 165 ppm. The carbon atom attached to the bromine (C-Br) is influenced by the halogen's electronegativity and shielding effects. The quaternary carbons (C-1 and C-4) and the protonated aromatic carbons (C-2, C-5, C-6) can be distinguished, often with the aid of advanced NMR techniques.

Table 1: Expected ¹³C NMR Chemical Shift Ranges for this compound

Carbon AtomExpected Chemical Shift (δ) Range (ppm)
Carboxyl (-COOH)165 - 175
Aromatic (C-Br)120 - 130
Aromatic (C-COOH)130 - 140
Aromatic (C-CH₃)140 - 150
Aromatic (C-H)125 - 135
Methyl (-CH₃)20 - 25

Note: These are estimated ranges based on typical values for substituted benzoic acids.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, is instrumental in identifying the functional groups present in a molecule. Both methods probe the vibrational modes of chemical bonds, but due to different selection rules, they often provide complementary information. Spectra for this compound are available from multiple sources, recorded using techniques such as KBr pellet, ATR-IR, and FT-Raman. spectrabase.comnih.govspectrabase.com

The key functional groups in this compound—the carboxylic acid group (-COOH), the methyl group (-CH₃), the carbon-bromine bond (C-Br), and the substituted benzene ring—all give rise to characteristic vibrational frequencies.

Carboxylic Acid Group: This group is identified by a very broad O-H stretching vibration, typically in the 2500-3300 cm⁻¹ region, which is a hallmark of the hydrogen-bonded dimers common in solid-state carboxylic acids. The C=O (carbonyl) stretch is a strong, sharp band usually found around 1700 cm⁻¹.

Aromatic Ring: The C-H stretching vibrations of the aromatic protons appear above 3000 cm⁻¹. The C=C stretching vibrations within the ring produce a series of bands in the 1450-1600 cm⁻¹ region.

Methyl Group: The C-H stretching and bending vibrations of the methyl group are also identifiable.

Carbon-Bromine Bond: The C-Br stretching vibration is expected at lower frequencies, typically in the range of 480-650 cm⁻¹, as it involves a heavier atom. ijrte.org

The FTIR spectrum provides a unique fingerprint for the compound. A study on the closely related molecule 3-bromo-4-methyl benzonitrile (B105546) identified the C-Br stretching vibration at 956 cm⁻¹ and a bending vibration at 580 cm⁻¹. ijrte.org For this compound, the most prominent bands are associated with the carboxylic acid moiety.

Table 2: Key Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
2500-3300 (broad)O-H stretchCarboxylic Acid
~3050C-H stretchAromatic
~2950C-H stretchMethyl
~1700 (strong)C=O stretchCarboxylic Acid
1450-1600C=C stretchAromatic Ring
~1300C-O stretch / O-H bendCarboxylic Acid
~950C-H out-of-plane bendAromatic
480-650C-Br stretchBromo-Aryl

Note: Wavenumbers are approximate and based on typical values for this class of compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which confirms the molecular weight and offers insights into the compound's structure. The molecular formula of this compound is C₈H₇BrO₂. nih.gov

For this compound, the mass spectrum shows a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (50.7% and 49.3%, respectively). This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity.

GC-MS data from the NIST library for this compound show a top peak at m/z 214 and a second-highest peak at m/z 216, corresponding to the molecular ions with ⁷⁹Br and ⁸¹Br, respectively. nih.gov Another significant peak is observed at m/z 135. nih.gov This fragment likely corresponds to the loss of the bromine atom, followed by the loss of the carboxyl group, or a rearrangement. The fragmentation pattern helps to confirm the connectivity of the atoms within the molecule.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique used to determine the molecular weight of polar compounds like this compound. In negative ion mode (ESI-), the molecule readily deprotonates at the carboxylic acid group to form the [M-H]⁻ ion. The presence of bromine is distinctly identified by a characteristic isotopic pattern, with two major peaks of nearly equal intensity separated by approximately 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

While direct ESI-MS data for this compound is not detailed in the provided search results, analysis of closely related structures confirms this behavior. For instance, the analysis of various brominated benzoic acids consistently shows the deprotonated molecule [M-H]⁻ as a prominent ion in negative mode ESI-MS. rsc.org A derivative, 4,4'-(1,2-ethynediyl)bis[3-methylbenzoic acid], shows a clear [M-H]⁺ ion in its ESI-MS data. rsc.org For 3-bromo-5-methylbenzoic acid, an isomer of the target compound, LC-MS analysis revealed the [M+H]⁺ ions at m/z 212.9 and 215. chemicalbook.com Given the molecular weight of this compound is 215.04 g/mol , the expected ions can be tabulated. biosynth.comchemscene.com

Table 1: Expected ESI-MS Fragments for this compound

Ion FormulaIon TypeCalculated m/z (⁷⁹Br)Calculated m/z (⁸¹Br)
[C₈H₆BrO₂]⁻[M-H]⁻212.95214.95
[C₈H₈BrO₂]⁺[M+H]⁺214.97216.97
[C₈H₇BrNaO₂]⁺[M+Na]⁺236.95238.95

This table is generated based on the compound's molecular formula and typical ionization behavior observed in related compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is used for both qualitative and quantitative analysis of this compound, particularly in complex mixtures or for purity assessment. chemicalbook.com A method for analyzing halogenated benzoates using LC coupled to an isotope ratio mass spectrometer (IRMS) has been developed, demonstrating the separation of compounds like 3-bromobenzoic acid on a C18 column. nih.gov

For related compounds, such as the methyl ester of 3-bromobenzoic acid, reverse-phase HPLC methods have been established using a mobile phase of acetonitrile (B52724), water, and an acid modifier. sielc.com For LC-MS compatibility, formic acid is typically used instead of non-volatile acids like phosphoric acid. sielc.com The analysis of a synthesis product of 3-bromo-5-methylbenzoic acid by LC-MS identified the protonated molecular ions [M+H]⁺ at m/z 212.9 and 215. chemicalbook.com This confirms that LC-MS is a suitable technique for identifying the compound and its isotopic signature.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular packing.

Single-Crystal X-ray Diffraction Analysis

While a single-crystal X-ray structure for pure this compound was not found in the search results, the crystal structure of a mononuclear zinc(II) complex, [Zn(C₃H₄N₂)₂(C₈H₆O₂Br)₂], which incorporates 3-bromo-4-methylbenzoate as a ligand, has been determined. researchgate.net The study reveals critical structural information about how the deprotonated form of the molecule coordinates and arranges itself in a crystalline lattice. researchgate.net

The complex was synthesized hydrothermally and its structure was solved using single-crystal X-ray diffraction. researchgate.net The analysis showed that the zinc(II) ion is coordinated by two oxygen atoms from two separate 3-bromo-4-methylbenzoate ligands and two nitrogen atoms from two imidazole (B134444) molecules, resulting in a distorted tetrahedral geometry. researchgate.net

Table 2: Crystallographic Data for Zn(C₃H₄N₂)₂(C₈H₆O₂Br)₂ researchgate.net

ParameterValue
Crystal SystemMonoclinic
Space GroupC2/c
a (Å)13.257(3)
b (Å)9.765(2)
c (Å)20.494(4)
β (°)107.79(3)
Volume (ų)2526.3(9)
Z4
Calculated Density (g·cm⁻³)1.655
Final R indices [I>2σ(I)]R₁ = 0.0552, wR₂ = 0.1378

Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding, Van der Waals)

Intermolecular interactions govern the packing of molecules in a crystal. In the crystal structure of the zinc(II) complex containing 3-bromo-4-methylbenzoate, the individual complex units are connected by N-H···O hydrogen bonds. researchgate.net

Based on the crystal structures of numerous other substituted benzoic acids, it is highly probable that pure this compound would exhibit the classic carboxylic acid dimer motif. researchgate.netresearchgate.netnih.gov This involves two molecules forming a centrosymmetric dimer via a pair of strong O-H···O hydrogen bonds between their carboxylic acid groups, creating an R²₂(8) ring motif. researchgate.netresearchgate.netnih.gov

Halogen Bonding: Short Br···O contacts between molecules. nih.gov

π-π Stacking: Slipped parallel π–π interactions between the aromatic rings of adjacent molecules are common in benzoic acid derivatives. researchgate.netnih.gov

C-H···O and C-H···π Interactions: These weaker hydrogen bonds also contribute to the formation of a stable three-dimensional network. researchgate.netnih.govresearchgate.net

Chromatographic Methods for Purity and Analysis

Chromatographic techniques are essential for separating this compound from impurities and for quantitative analysis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of this compound. Commercial suppliers often specify a purity of 95.0% or higher as determined by HPLC. fujifilm.com The technique is also used to monitor the progress of chemical reactions involving the compound. google.com

A typical analytical method would involve a reverse-phase column (e.g., C18) with a mobile phase consisting of an organic solvent like acetonitrile or methanol (B129727) and an aqueous component, often with an acid modifier such as phosphoric acid or formic acid. sielc.com The UV detector is commonly set to a wavelength where the aromatic system of the benzoic acid derivative shows strong absorbance.

Table 3: Representative HPLC Method Parameters for Analysis

ParameterConditionReference
ColumnReverse Phase (e.g., Newcrom R1, C18) nih.govsielc.com
Mobile PhaseAcetonitrile / Water with acid modifier sielc.com
ModifierPhosphoric Acid or Formic Acid (for MS compatibility) sielc.com
DetectionUVN/A
ApplicationPurity Assay, Reaction Monitoring fujifilm.comgoogle.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy of this compound reveals characteristic absorption bands that are influenced by the electronic transitions within the molecule. The UV spectrum of aromatic compounds like benzoic acid is dominated by π → π* transitions of the benzene ring. Typically, benzene exhibits two primary absorption bands around 180-200 nm and a weaker secondary band near 260 nm. up.ac.za The presence of substituents on the benzene ring, such as a carboxyl group (-COOH), a bromine atom (-Br), and a methyl group (-CH₃), alters the electronic environment and consequently shifts the absorption maxima (λmax).

The addition of a carboxyl group to the benzene ring to form benzoic acid results in a bathochromic shift (red shift) of these primary and secondary bands. up.ac.za Further substitution on the benzoic acid ring leads to additional shifts, the extent of which depends on the nature and position of the substituents. up.ac.zaaip.org For disubstituted benzene derivatives, the relative positioning of the groups is a critical factor in determining the electronic transition energies. up.ac.za

In the case of this compound, the chromophoric benzoic acid core is expected to show distinct absorption bands. While specific experimental UV-Vis spectral data for this compound is not extensively detailed in the provided search results, general principles for substituted benzoic acids can be applied. Aromatic carboxylic acids are known to have strong absorption bands in the UV region. researchgate.net The substitution pattern on the benzene ring influences the energy levels of the π molecular orbitals, leading to shifts in the absorption wavelengths. up.ac.zaaip.org For instance, a study on various substituted benzoic acids showed that complexation can lead to bathochromic shifts in both the primary (to the 223-253 nm range) and secondary (to the 274-307 nm range) bands. up.ac.za Another study noted that 3-bromo complexes of benzoic acids can exhibit a hyperchromic effect (an increase in molar absorptivity). up.ac.za

The electronic spectrum of benzoic acid derivatives generally displays three characteristic absorption bands: one around 190 nm, a B-band around 230 nm, and a C-band around 280 nm. researchgate.net The analysis of this compound would focus on the B and C bands in the 200-300 nm region. researchgate.net The solvent used for spectral acquisition can also influence the position and intensity of these bands.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the intrinsic properties of a molecule. These calculations provide a detailed picture of electron distribution and energy levels, which govern the molecule's reactivity and thermodynamic stability.

The electronic properties of 3-Bromo-4-methylbenzoic acid can be understood by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and chemical reactivity. mdpi.com

While specific DFT studies detailing the HOMO-LUMO energies for this compound are not prominently available in published literature, data from closely related isomers provide valuable comparative insights. For instance, DFT calculations on 4-Bromo-3-methylbenzoic acid show a HOMO-LUMO energy gap of 4.8 eV. Another similar compound, 4-Bromo-3-(methoxymethyl)benzoic acid, was calculated to have a HOMO-LUMO gap of 4.46 eV and an electrophilicity index (ω) of 1.98 eV, suggesting a moderate kinetic stability and susceptibility to nucleophilic attack.

These values suggest that this compound likely possesses a comparable, moderately large HOMO-LUMO gap, indicating good kinetic stability. The presence of the electron-withdrawing bromine atom and carboxylic acid group, along with the electron-donating methyl group, finely tunes the electronic landscape of the aromatic ring, influencing its reactivity in chemical synthesis.

Table 1: Comparative Electronic Properties of Related Benzoic Acid Derivatives

Compound HOMO-LUMO Gap (eV) Electrophilicity Index (ω) (eV)
4-Bromo-3-methylbenzoic acid 4.8 Not Reported

| 4-Bromo-3-(methoxymethyl)benzoic acid | 4.46 | 1.98 |

This table presents data from closely related isomers to infer the potential properties of this compound.

The thermochemical properties of this compound, such as its enthalpy of formation, are crucial for understanding its stability and the energetics of its reactions. A comprehensive study on the thermodynamics of five isomeric bromo-methylbenzoic acids, including the 3-bromo-4-methyl isomer, has been conducted. nih.govresearchgate.net In this research, vapor pressures were measured using the transpiration method, and enthalpies of fusion were determined by Differential Scanning Calorimetry (DSC). nih.gov

From these experimental measurements, the molar enthalpies of sublimation and vaporization were derived. nih.gov These data, combined with high-level G4 quantum-chemical calculations, were used to establish consistent gas-phase standard molar enthalpies of formation (ΔfH°gas) for the isomers. researchgate.net Such data are fundamental for chemical engineering applications and for assessing the compound's environmental fate. While the specific value for this compound is embedded within this extensive study, the work provides a validated thermochemical dataset for this class of compounds. nih.govresearchgate.net For comparison, the experimentally determined gas-phase enthalpy of formation for the related compound 3-bromobenzoic acid is approximately -268.3 ± 1.5 kJ/mol. nist.gov

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and interactions with their environment, such as solvents. researchgate.net An MD simulation would reveal how the carboxylic acid group of this compound rotates relative to the benzene (B151609) ring and how it forms hydrogen bonds with other molecules.

Despite the utility of this technique, specific molecular dynamics and conformational analysis studies for this compound have not been reported in the surveyed scientific literature. Such a study would be valuable for understanding its solution-phase behavior and for refining the parameters used in other computational models like molecular docking.

Docking Studies and Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor), such as a protein. This method is instrumental in drug discovery for screening virtual libraries of compounds against a biological target.

This compound is documented as a key synthetic intermediate in the preparation of potent, nonpeptide antagonists for the platelet glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor. chemicalbook.comindiamart.comsigmaaldrich.com The GPIIb/IIIa receptor is a crucial integrin involved in platelet aggregation, and its antagonists are important anti-thrombotic agents. The structure of the final antagonist molecules, which are derived from this compound, is designed to mimic the Arg-Gly-Asp (RGD) sequence that naturally binds to the receptor. researchgate.net

Although direct molecular docking studies of this compound itself with the GPIIb/IIIa receptor are not available in the literature, its role as a precursor implies that the 3-bromo-4-methylbenzoyl fragment is a critical component for achieving high-affinity binding in the final, more complex drug molecule. The bromine atom and methyl group likely establish important steric and electronic interactions within the receptor's binding pocket.

Structure-Property Relationship (SPR) Modeling

Structure-Property Relationship (SPR) models, often in the form of Quantitative Structure-Property Relationships (QSPR), are mathematical models that relate the chemical structure of a molecule to its macroscopic properties.

The solubility of a compound is a critical property in pharmaceutical development and chemical processing. SPR models can be used to predict solubility based on molecular descriptors. A study focusing on halogenbenzoic acids developed structure-property correlations to estimate their solubilities based on thermodynamic data like sublimation pressures and enthalpies. nih.gov This work provides a framework for estimating the solubility of bromo-benzoic acids, including the 3-bromo-4-methyl isomer. nih.gov

While a specific, model-predicted solubility value for this compound is not explicitly reported, other computed properties that correlate with solubility are available. The partition coefficient (LogP) is a measure of lipophilicity, which influences solubility. A lower LogP generally corresponds to higher aqueous solubility. PubChem provides a computed property, XLogP3-AA, which predicts the octanol-water partition coefficient.

Table 2: Computed Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₈H₇BrO₂ nih.gov
Molecular Weight 215.04 g/mol nih.gov
XLogP3-AA 2.5 nih.gov
Topological Polar Surface Area (TPSA) 37.3 Ų chemscene.com
Hydrogen Bond Donors 1 chemscene.com
Hydrogen Bond Acceptors 1 chemscene.com

| Rotatable Bonds | 1 | chemscene.com |

This table lists key physicochemical descriptors for this compound computed by various algorithms.

The XLogP3-AA value of 2.5 indicates moderate lipophilicity, suggesting that the compound has limited solubility in water, a fact that is confirmed by experimental observations noting its insolubility in water but solubility in methanol (B129727). chemicalbook.comnih.gov

In Silico Assessment of Biological Activity and Interactions

While specific in silico studies focusing exclusively on this compound are not extensively documented in publicly available research, computational methods are widely used to predict the biological activities and interactions of related benzoic acid derivatives. These studies provide valuable insights into how the structural features of compounds like this compound might influence their interactions with biological targets. Methodologies such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling are instrumental in this area of research. For instance, it has been suggested that QSAR models could be trained using bioassay data for various brominated benzoic acids to predict their potential for enzyme inhibition or receptor binding. Similarly, molecular docking simulations with software like AutoDock Vina could be employed to explore interactions with enzymes such as COX-2 or cytochrome P450.

Molecular docking studies on derivatives of this compound have been performed to elucidate their binding modes with specific protein targets. For example, in a study on novel inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a series of 3-acetamido-4-methyl benzoic acid derivatives were synthesized and evaluated. researchgate.net Docking studies were conducted to understand how these molecules interact with the active site of the PTP1B enzyme. researchgate.net The results revealed that these derivatives could bind to the catalytic site of PTP1B through hydrogen bonding with key amino acid residues. researchgate.net

In a separate line of research, molecular docking was used to investigate the interactions of a more complex benzoic acid derivative, 4-((3-bromo-5-chloro-2-hydroxybenzylidene)amino)benzoic acid (BCHB), with biological receptors. These computational analyses were part of a broader spectroscopic and theoretical study, and the findings from the docking simulations were intended to support further pharmaceutical development by providing a basis for understanding the compound's binding mechanisms. nih.govresearchgate.net

Furthermore, research into HIV-1 integrase inhibitors has involved the design and 3D-QSAR studies of 3-keto salicylic (B10762653) acid chalcones, including derivatives containing a bromo substituent. nih.gov One of the active compounds identified was 5-bromo-3-[3-(4-bromophenyl)acryloyl]-2-hydroxybenzoic acid. nih.gov Such computational models are crucial for rationally designing more potent inhibitors by correlating the three-dimensional structure of the compounds with their biological activity. nih.gov

In silico studies of other related brominated benzoic acid derivatives have also been reported. For example, computational analysis of 4-bromo-3-(methoxymethyl)benzoic acid suggested that the methoxymethyl group could sterically hinder its binding to cytochrome P450 enzymes, potentially reducing its metabolic degradation. Additionally, in silico investigations have indicated that some benzoic acid derivatives may interact with key proteins involved in cellular protein degradation pathways.

These examples from the literature on related compounds underscore the utility of computational chemistry in predicting and understanding the biological activities of small molecules. While direct computational data for this compound is sparse, the studies on its analogs suggest that it could be a candidate for in silico screening against various biological targets to explore its therapeutic potential.

Table of Predicted Physicochemical Properties for this compound

PropertyValueSource
Molecular Weight215.04 g/mol nih.gov
XLogP3-AA2.5 nih.gov
Hydrogen Bond Donors1 chemscene.com
Hydrogen Bond Acceptors1 chemscene.com
Rotatable Bonds1 chemscene.com
Topological Polar Surface Area (TPSA)37.3 Ų chemscene.com

Applications of 3 Bromo 4 Methylbenzoic Acid and Its Derivatives in Specialized Fields

Medicinal Chemistry and Drug Discovery

3-Bromo-4-methylbenzoic acid and its derivatives are significant building blocks in the field of medicinal chemistry, serving as foundational scaffolds for the synthesis of complex molecules with potential therapeutic applications. chemimpex.com The strategic placement of the bromine atom and the methyl group on the benzoic acid ring provides a unique combination of reactivity and structural properties that researchers leverage in the discovery of new drugs. chemimpex.com

Intermediate in Pharmaceutical Synthesis

The chemical structure of this compound makes it a valuable intermediate in the synthesis of a variety of pharmaceutical agents. chemimpex.com Its utility is demonstrated in its application as a starting material for creating more complex molecular architectures. For instance, it has been used in the synthesis of biphenyl (B1667301) amides and O-spiro C-aryl glucosides. indiamart.comsigmaaldrich.comfishersci.ca

A notable application is in the creation of a 2-benzazepine-4-acetic acid derivative. This derivative was developed as an analog of a potent, nonpeptide antagonist for the GPIIb/IIIa receptor, a key protein involved in platelet aggregation and blood clotting. indiamart.comsigmaaldrich.comfishersci.ca The synthesis of such targeted molecules highlights the role of this compound as a crucial precursor in developing sophisticated pharmaceutical compounds. patsnap.com

Development of Bioactive Molecules and Therapeutic Agents

Beyond its role as a simple intermediate, this compound is integral to the development of novel bioactive molecules. The bromine atom on the benzene (B151609) ring enhances the molecule's reactivity, making it a versatile component for synthesizing biologically active compounds. chemimpex.com Researchers utilize this enhanced reactivity to construct complex organic structures that are then screened for therapeutic potential. chemimpex.com The development of the previously mentioned GPIIb/IIIa antagonist analog is a prime example of a therapeutic agent whose synthesis relies on this precursor. indiamart.comsigmaaldrich.com

Enzyme Inhibition Studies (e.g., Protein Tyrosine Phosphatase 1B, Glyceraldehyde-3-phosphate Dehydrogenase)

Derivatives of benzoic acid are a subject of investigation in enzyme inhibition studies due to their ability to interact with the active sites of various enzymes.

Specifically, a novel series of 3-acetamido-4-methyl benzoic acid derivatives , which are structurally related to the core compound, were designed, synthesized, and screened for their ability to inhibit Protein Tyrosine Phosphatase 1B (PTP1B). researchgate.net PTP1B is recognized as an attractive target for the discovery of drugs to treat Type II diabetes because it acts as a negative regulator of insulin (B600854) signaling. researchgate.net In this research, several derivatives showed significant PTP1B inhibitory activity. researchgate.net Docking studies suggested that these compounds could bind effectively to the catalytic site of the PTP1B enzyme. researchgate.net

The most potent compounds from the study are detailed below. researchgate.net

Compound IDStructure/NameIC₅₀ (μM)
10c 3-(1-(5-methoxy-1H-benzo[d]imidazol-2-ylthio)acetamido)-4-methyl benzoic acid8.2
10e 3-(2-(benzo[d]thiazol-2-ylthio)acetamido)-4-methyl benzoic acid8.3

In the context of Glyceraldehyde-3-phosphate Dehydrogenase (GAPDH), another important enzyme, research has focused on various inhibitors. Studies have identified that 3-bromo-4,5-dihydroisoxazole (B8742708) (BDHI) derivatives can act as covalent inhibitors of human GAPDH (hGAPDH). unipr.it While these compounds feature a bromine atom, they represent a different chemical scaffold, and a direct synthetic pathway from this compound is not established in the available literature.

Investigation of Antimicrobial Activities

Benzoic acid and its derivatives have long been recognized for their antimicrobial properties. researchgate.net Research into halogenated derivatives has shown that the inclusion of atoms like bromine can influence this activity. chitkara.edu.in Structure-activity relationship studies have indicated that electron-withdrawing groups, such as a bromo group, can increase the antimicrobial effects of certain benzoic acid derivatives against specific microbes. chitkara.edu.in

For example, studies on a series of p-amino benzoic acid (PABA) derivatives revealed that specific bromo-substituted compounds were among the most potent in the series. chitkara.edu.in

Derivative DescriptionTarget MicroorganismActivity Measurement (pMIC in µM/ml)
N'-(3-bromo benzylidene)-4-(benzylidene amino)benzohydrazideBacillus subtilis2.11
N'-(4-bromo benzylidene)-4-(benzylidene amino)benzohydrazideCandida albicans1.81
N'-(4-bromo benzylidene)-4-(benzylidene amino)benzohydrazideAspergillus niger1.81

Furthermore, a study of novel pyrazole (B372694) derivatives found that a compound with 4-bromo and 3-methyl substitutions on the aniline (B41778) moiety displayed high activity, with a Minimum Inhibitory Concentration (MIC) value as low as 1 μg/mL against Bacillus subtilis. nih.gov

Agrochemical Research and Development

Precursors for Herbicides and Insecticides

In the field of agrochemical research, this compound and its related structures are important precursors for creating active ingredients used in crop protection. chemimpex.com Specifically, derivatives of 3-bromomethylbenzoic acid are considered valuable starting materials in the synthesis of certain herbicides. google.com The process often involves the bromination of the corresponding 3-methylbenzoic acids to produce these key intermediates. google.com The unique chemical properties imparted by the bromo- and methyl- substitutions make these compounds effective building blocks in the development of new agrochemicals. chemimpex.com

Materials Science and Polymer Chemistry

This compound and its derivatives serve as versatile building blocks in the fields of materials science and polymer chemistry. The presence of both a reactive carboxylic acid group and a bromine atom on the aromatic ring allows for its incorporation into polymer chains and for the modification of material properties, particularly in the development of high-performance specialty polymers and coatings.

Development of Specialty Polymers and Coatings

This compound is utilized as a monomer or a precursor in the synthesis of specialty polymers where specific properties such as thermal stability and flame retardancy are desired. Its bifunctional nature—the carboxylic acid group allowing for polymerization reactions like esterification, and the bromo group providing a site for further modification or imparting inherent properties—makes it a valuable component in advanced polymer architectures.

One significant area of application is in the creation of flame-retardant polymers. Brominated compounds are widely incorporated into polymer backbones to enhance their resistance to fire. nih.govresearchgate.net By using this compound in the synthesis of aromatic polyesters or other condensation polymers, the bromine atom becomes an integral part of the polymer structure. researchgate.netnih.gov These inherently flame-retardant polymers can then be used in the formulation of specialty coatings. nih.govchemimpex.com Such coatings are applied to various substrates, including wood and textiles, to slow the spread of flames, reduce heat release, and minimize smoke production in the event of a fire. nih.govresearchgate.net The organic resin component of these coatings, derived from monomers like this compound, provides high thermal stability and low thermal conductivity, which helps to delay the ignition and combustion of the underlying material. nih.gov

The general synthetic approach involves polycondensation reactions where the carboxylic acid group of this compound reacts with a co-monomer, such as a diol or a diamine, to form a polyester (B1180765) or polyamide chain, respectively. The resulting polymer has bromine atoms periodically attached to its backbone.

Table 1: Potential Polymer Systems Incorporating this compound

Polymer TypeCo-monomer ExampleKey Property Contribution
Aromatic PolyesterBisphenol AFlame Retardancy, High Thermal Stability
PolyamideHexamethylenediamineFlame Retardancy, Chemical Resistance
Polybenzoxazine PrecursorBisphenol A-based amineEnhanced Thermal Performance, Flame Retardancy

Modification of Material Properties

The incorporation of this compound into a polymer matrix is a strategic method for modifying the intrinsic properties of the final material. The most significant modification imparted by the bromine atom is enhanced flame retardancy.

The mechanism of flame retardancy for halogenated compounds operates primarily in the gas phase during combustion. When a polymer containing bromine is exposed to high heat, it begins to decompose, releasing volatile hydrogen halides (in this case, hydrogen bromide, HBr). researchgate.net These halogen radicals are effective scavengers of the high-energy free radicals (such as H• and •OH) that propagate the combustion cycle in the flame. researchgate.net By interrupting these chain reactions, the flame is chemically inhibited and extinguished.

The effectiveness of this modification can be quantified using various analytical techniques, including Thermogravimetric Analysis (TGA), which measures the weight loss of a material as a function of temperature. Polymers modified with this compound are expected to exhibit improved thermal stability, characterized by a higher onset temperature of decomposition and a greater char yield at elevated temperatures compared to their non-brominated counterparts. researchgate.netresearchgate.netekb.eg

Table 2: Expected Effects of Modification with this compound on Polymer Properties

PropertyEffect of ModificationMethod of Analysis
Flame RetardancyIncreased (e.g., higher Limiting Oxygen Index)UL 94, Cone Calorimetry
Thermal StabilityIncreased decomposition temperatureThermogravimetric Analysis (TGA)
Char YieldIncreasedThermogravimetric Analysis (TGA)
Mechanical StrengthMay be altered depending on incorporation levelTensile Testing, Dynamic Mechanical Analysis (DMA)

Analytical Chemistry Applications

In analytical chemistry, the precise detection and quantification of specific compounds are paramount. The unique structure and properties of this compound make it relevant in the analysis of other brominated compounds, particularly in environmental and safety assessments.

Detection and Quantification of Brominated Compounds

This compound can serve as a valuable tool in analytical laboratories as a reference or internal standard for the identification and quantification of other brominated organic compounds, such as brominated flame retardants and their metabolites. nih.govmdpi.com For a compound to be an effective standard, it must be stable, pure, and have a distinct signal that can be easily resolved from other components in a complex mixture.

In chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), an internal standard is a known amount of a compound added to a sample to aid in the quantification of another analyte. The standard should be chemically similar to the analyte but not naturally present in the sample. Given that this compound can be obtained in high purity and has a well-defined chromatographic behavior, it is a suitable candidate for this role. sielc.com For example, in the analysis of environmental samples for brominated pollutants, adding a known quantity of this compound would allow for more accurate quantification by correcting for variations in sample preparation and instrument response. While isotopically labeled standards are often preferred, well-characterized compounds like this compound provide a cost-effective and reliable alternative. nih.gov

The compound itself can be reliably analyzed by reverse-phase HPLC, a method that is scalable and can be used for isolating impurities, further establishing its credentials as a well-characterized standard for analytical methods. sielc.com

Table 3: Analytical Techniques and the Role of this compound

Analytical TechniquePotential Role of this compoundRationale
High-Performance Liquid Chromatography (HPLC)Reference Standard, Internal StandardStable, high purity, and exhibits good chromatographic peak shape.
Gas Chromatography-Mass Spectrometry (GC-MS)Reference Standard, Internal Standard (after derivatization)Unique mass spectrum due to bromine isotopes; derivatization of the carboxylic acid group makes it suitable for GC analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS)Reference Standard, Internal StandardProvides accurate mass for identification and can be separated from other brominated analytes.

Conclusion and Future Research Directions

Current Challenges and Unresolved Questions in Synthesis and Application

The synthesis and broader application of 3-Bromo-4-methylbenzoic acid and its derivatives are not without challenges. Traditional synthetic routes can involve harsh conditions, hazardous reagents, and issues with yield and purification, prompting a need for improved methods.

Key challenges in the synthesis process include:

Hazardous Reagents : Some established literature methods have employed reagents like diazomethane, which is highly toxic and explosive, posing significant safety risks. patsnap.com

Difficult Reaction Conditions : Certain synthetic pathways require special equipment for processes like photoreactions, which can be energy-intensive and not easily scalable. patsnap.com

Poor Yields : The presence of electron-withdrawing groups, such as the carboxyl group on the benzene (B151609) ring, can hinder certain reactions like side-chain bromination, leading to insufficient yields. google.com

Purification Issues : Multi-step syntheses can generate numerous byproducts, making the purification of the final compound difficult and time-consuming. patsnap.com

From an application perspective, an unresolved question is the full scope of its potential. While it is a known intermediate for specific bioactive molecules, a comprehensive exploration of its derivatives for a wider range of biological targets remains an area for future investigation.

Challenge Area Specific Issues
Synthesis Use of toxic/explosive reagents (e.g., diazomethane) patsnap.com, Requirement for special equipment (e.g., for photoreactions) patsnap.com, Long reaction times and difficult purification patsnap.com, Poor yields due to electronic effects of substituents google.com
Application The full range of potential biological activities for its derivatives is not yet fully explored.

Emerging Methodologies in Synthesis and Characterization

To overcome the challenges of traditional methods, researchers are focusing on emerging methodologies that prioritize safety, efficiency, and sustainability. These new approaches are transforming the synthesis of substituted benzoic acids.

Green Chemistry Approaches: A significant trend is the adoption of "Green Chemistry" principles. For the synthesis of related brominated benzoic acids, solvent-free and catalyst-free methods are being developed. ijisrt.com One such innovative technique involves the use of sonication, which uses sound waves to drive the reaction, eliminating the need for hazardous solvents and catalysts and reducing waste. ijisrt.com

Improved Catalytic Systems: New catalytic methods are also emerging. For instance, the synthesis of the related compound methyl 3-bromo-4-hydroxybenzoate has been optimized using glacial acetic acid as a catalyst in a dichloromethane (B109758) solvent. google.com This method is noted for its reduced solvent consumption, simpler operation and workup, and high yields, making it suitable for industrial-scale production. google.com

Advanced Derivatization: For the further modification of this compound, more efficient multi-step procedures are being designed. A modern approach to creating a derivative involves a bromination reaction using N-Bromosuccinimide (NBS) followed by reaction with silver nitrate, which bypasses some of the more hazardous and inefficient steps of older methods. patsnap.com

Methodology Description Advantages
Sonication A solvent-free and catalyst-free method using ultrasonic waves to facilitate the bromination of benzoic acids. ijisrt.comEnvironmentally friendly, reduces waste, avoids hazardous solvents. ijisrt.com
Improved Catalysis Use of glacial acetic acid as a catalyst for bromination in specific solvents like dichloromethane. google.comLess solvent required, simple operation, high yield, suitable for industrial production. google.com
Modern Derivatization Multi-step synthesis using reagents like NBS and silver nitrate to produce derivatives. patsnap.comAvoids highly toxic reagents like diazomethane and complex photoreactions. patsnap.com

Characterization of this compound and its subsequent products continues to rely on standard but powerful analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC/MS), to ensure structural integrity and purity.

Potential for Novel Applications and Bioactive Discoveries

This compound is a valuable scaffold in medicinal chemistry, and its potential for new applications is significant. Its utility as a starting material for creating diverse molecular structures makes it a key compound in the search for new therapeutic agents and materials.

Pharmaceuticals: The compound has been instrumental in the synthesis of several classes of bioactive molecules. Its derivatives have shown promise as:

SGLT2 Inhibitors : Used in the synthesis of O-spiro C-aryl glucosides, a class of drugs investigated for the treatment of diabetes. sigmaaldrich.comfishersci.ca

p38 Kinase Inhibitors : Serves as a precursor for biphenyl (B1667301) amides, which are explored for their anti-inflammatory properties. sigmaaldrich.com

GPIIb/IIIa Antagonists : Employed in the creation of 2-benzazepine-4-acetic acid derivatives, which are analogs of potent anti-platelet agents. sigmaaldrich.comfishersci.ca

Agrochemicals and Materials Science: Beyond pharmaceuticals, this compound is recognized as an important intermediate for pesticide synthesis. guidechem.com Its ability to participate in powerful C-C bond-forming reactions like the Suzuki coupling makes it a versatile tool for organic chemists to build complex molecular architectures. guidechem.com This versatility opens up potential applications in materials science and as petrochemical additives. fishersci.cachemicalbook.com The ongoing exploration of its reactivity and the screening of its derivatives will likely lead to the discovery of novel compounds with unique biological or material properties.

Application Area Specific Use / Discovery
Medicinal Chemistry Synthesis of SGLT2 inhibitors (O-spiro C-aryl glucosides) sigmaaldrich.comfishersci.ca, p38 kinase inhibitors (biphenyl amides) sigmaaldrich.com, and GPIIb/IIIa antagonist analogs (2-benzazepine-4-acetic acid derivatives) sigmaaldrich.comfishersci.ca.
Agrochemicals Used as a molecular intermediate for the synthesis of pesticides. guidechem.com
Organic Synthesis A versatile substrate for Suzuki coupling and boronation reactions to create complex molecules. guidechem.com
Industrial Chemicals Potential use as a catalytic agent and petrochemical additive. fishersci.cachemicalbook.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Bromo-4-methylbenzoic acid, and how can reaction purity be optimized?

  • Methodology : The compound is typically synthesized via bromination of 4-methylbenzoic acid using bromine (Br₂) in the presence of a Lewis acid catalyst like FeCl₃ . Optimization involves controlling stoichiometry (1:1 molar ratio of substrate to Br₂) and reaction temperature (60–80°C). Post-synthesis purification is achieved through recrystallization in methanol or ethanol, yielding >95% purity (melting point: 200–202°C) .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is employed, with data collection at 100–150 K. Structural refinement uses SHELX programs (e.g., SHELXL-2018/3), which apply full-matrix least-squares methods to optimize atomic coordinates and thermal displacement parameters. Hydrogen bonding and π-π interactions are analyzed using Olex2 or Mercury .

Q. What safety precautions are required when handling this compound in laboratory settings?

  • Methodology : Use PPE (gloves, goggles), and avoid inhalation/ingestion. In case of skin contact, wash immediately with soap/water for 15 minutes. For spills, neutralize with sodium bicarbonate and dispose via hazardous waste protocols .

Intermediate Research Questions

Q. How does the bromine substituent influence the compound’s reactivity in Suzuki-Miyaura cross-coupling reactions?

  • Methodology : The electron-withdrawing bromo group activates the aryl ring, enhancing electrophilicity at the C-3 position. Optimal conditions involve Pd(PPh₃)₄ (5 mol%), K₂CO₃ in DMF/H₂O (3:1), and boronic acids (1.2 eq) at 80–100°C for 12–24 hours. Yields range from 70–90%, confirmed via HPLC-MS .

Q. What spectroscopic techniques are most effective for characterizing derivatives of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Identify substituent effects (e.g., deshielding of adjacent protons due to Br).
  • IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O (~1680 cm⁻¹).
  • MS : Molecular ion peak at m/z 215.04 (M⁺) with fragmentation patterns indicating Br loss .

Q. How can computational modeling predict the regioselectivity of electrophilic substitution in this compound?

  • Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) assess Fukui indices to identify reactive sites. The C-5 position shows higher electrophilic susceptibility due to meta-directing effects of the Br and methyl groups .

Advanced Research Questions

Q. What strategies resolve contradictions in catalytic activity data for Pd-mediated reactions involving this compound?

  • Methodology : Discrepancies in turnover numbers (TONs) may arise from ligand steric effects or solvent polarity. Systematic screening (e.g., using Buchwald-Hartwig or Stille conditions) with kinetic studies (initial rate analysis) identifies optimal ligands (e.g., XPhos) and solvents (toluene vs. THF) .

Q. How is this compound utilized in designing metal-organic frameworks (MOFs) with luminescent properties?

  • Methodology : Hydrothermal synthesis (140°C, 72 hr) with Zn(NO₃)₂ and imidazole in MeOH/H₂O forms a Zn(II) complex (monoclinic C2/c space group). The carboxylate bridges Zn centers, creating a 2D network with N–H∙∙∙O hydrogen bonds. Luminescence at 450 nm (λex = 350 nm) is attributed to ligand-to-metal charge transfer .

Q. What role does this compound play in synthesizing retinoid-X-receptor (RXR) agonists, and how are intermediates validated?

  • Methodology : It serves as a precursor for dibromide intermediates (e.g., via radical bromination with NBS/AIBN). Subsequent AgNO₃-mediated hydrolysis yields aldehydes for benzyl-protection and oxidation to carboxylic acids. Purity is validated by chiral HPLC (>99% ee) and X-ray crystallography .

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3-Bromo-4-methylbenzoic acid

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